2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, as well as a benzothiazole ring substituted with a methylsulfonyl group
Preparation Methods
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromine and difluoromethyl groups: These groups can be introduced via halogenation and difluoromethylation reactions, respectively.
Formation of the benzothiazole ring: This can be synthesized through the cyclization of o-aminothiophenols with carboxylic acids or their derivatives.
Coupling of the pyrazole and benzothiazole rings: This step involves the formation of an amide bond between the two rings, typically using coupling reagents such as EDCI or HATU.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological research: The compound can be used to study the effects of specific chemical modifications on biological systems, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby exerting a therapeutic effect. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE include other pyrazole and benzothiazole derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological or material properties.
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrF2N4O3S2/c1-7-12(17)13(14(18)19)22-23(7)8(2)15(24)21-16-20-10-5-4-9(28(3,25)26)6-11(10)27-16/h4-6,8,14H,1-3H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEZRBOAAZJZHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF2N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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